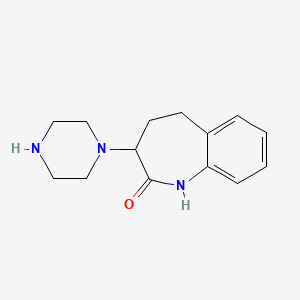
1-Bromo-4-(4-phenylbuta-1,3-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(4-phenylbuta-1,3-dien-1-yl)benzene is an organic compound with the molecular formula C16H13Br It is a brominated derivative of butadiene and benzene, characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a phenyl-substituted butadiene moiety
Preparation Methods
The synthesis of 1-Bromo-4-(4-phenylbuta-1,3-dien-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the precursor compounds, such as 4-bromobenzaldehyde and phenylacetylene.
Reaction Conditions: The key step involves a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki coupling. These reactions are carried out under inert atmosphere conditions, typically using a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or toluene.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
1-Bromo-4-(4-phenylbuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield alkanes.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures. Common reagents include palladium catalysts, bases like sodium hydroxide, and solvents such as ethanol or tetrahydrofuran (THF).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
1-Bromo-4-(4-phenylbuta-1,3-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of bioactive molecules.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Bromo-4-(4-phenylbuta-1,3-dien-1-yl)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and differentiation. The exact pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1-Bromo-4-(4-phenylbuta-1,3-dien-1-yl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-phenylbutadiene: This compound lacks the additional phenyl group, making it less complex and potentially less versatile in applications.
4-Bromo-1,3-diphenylbutadiene: This compound has an additional phenyl group, which can influence its reactivity and applications.
1-Bromo-4-(4-methylbuta-1,3-dien-1-yl)benzene:
Properties
Molecular Formula |
C16H13Br |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
1-bromo-4-(4-phenylbuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C16H13Br/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H |
InChI Key |
RKQQXHJNZBTMQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


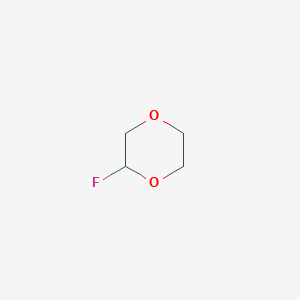


![N-[(E)-[(2-Methoxyphenyl)methylidene]amino]guanidine](/img/structure/B11713310.png)

![3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713320.png)
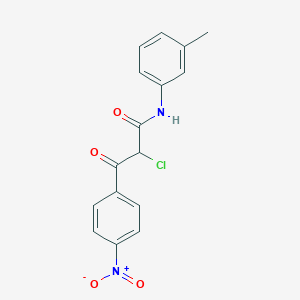
![N-[4-(hexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4-(4-pentylcyclohexyl)benzamide](/img/structure/B11713333.png)
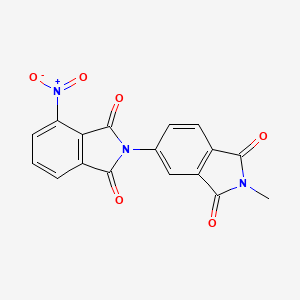

![N'~1~,N'~3~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11713350.png)
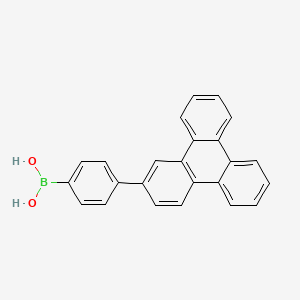
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B11713362.png)
